

5-Methylthiazole-2-carboxylic acid solubility and stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylthiazole-2-carboxylic acid

Cat. No.: B1323396

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Stability of **5-Methylthiazole-2-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiazole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the thiazole ring in many biologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its application in drug development, including formulation design, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. This technical guide provides an overview of the known solubility and stability characteristics of **5-Methylthiazole-2-carboxylic acid** and offers detailed experimental protocols for their determination.

Physicochemical Properties

Property	Value/Description	Source
Molecular Formula	<chem>C5H5NO2S</chem>	N/A
Molecular Weight	143.16 g/mol	N/A
CAS Number	61291-21-2	N/A
Appearance	Off-white solid	N/A
pKa (Predicted)	0.65 ± 0.10	N/A

Solubility Profile

Quantitative solubility data for **5-Methylthiazole-2-carboxylic acid** in a range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure and qualitative descriptions, a general solubility profile can be inferred.

Qualitative Solubility Data

Solvent	Solubility
Water	Slightly soluble
Acidic Solvents (e.g., HCl)	Soluble
Alcohols (e.g., Methanol, Ethanol)	Soluble

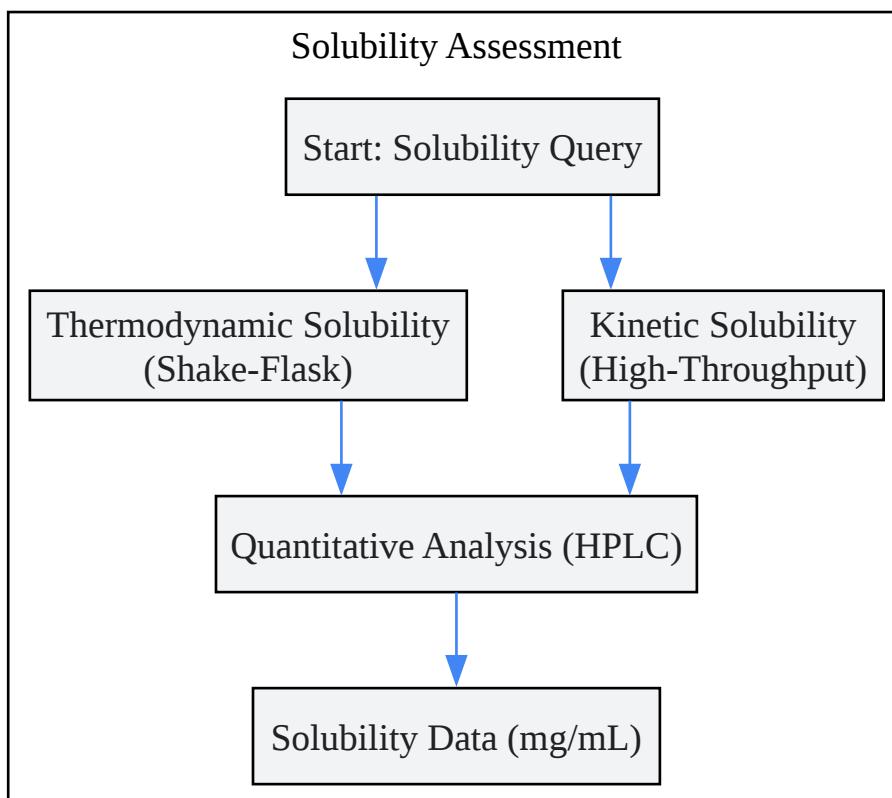
The carboxylic acid moiety suggests that the solubility of **5-Methylthiazole-2-carboxylic acid** will be pH-dependent. In acidic solutions, the compound is likely to be more soluble due to the protonation of the thiazole nitrogen, while in basic solutions, the deprotonation of the carboxylic acid to form a carboxylate salt will also enhance aqueous solubility.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established methods can be employed.

This method determines the equilibrium solubility of a compound in a specific solvent, representing the true saturation point. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method


- Preparation of Saturated Solution:
 - Add an excess amount of **5-Methylthiazole-2-carboxylic acid** to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, organic solvents) in a sealed, inert container (e.g., glass vial).
 - Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.
- Equilibration:
 - Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).
- Sample Collection and Preparation:
 - Allow the suspension to settle.
 - Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
 - Filter the sample through a low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid.
- Quantification:
 - Dilute the filtrate with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.
 - Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis:
 - Calculate the solubility in mg/mL or µg/mL by back-calculating from the measured concentration of the diluted sample.

This high-throughput method is often used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution.

Protocol: Nephelometric Turbidity Assay

- Preparation of Compound Stock Solution:
 - Prepare a high-concentration stock solution of **5-Methylthiazole-2-carboxylic acid** in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
- Assay Plate Preparation:
 - In a clear-bottomed 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4).
 - Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations. The final DMSO concentration should typically be kept low (e.g., <1%) to minimize its effect on solubility.
- Incubation and Measurement:
 - Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
 - Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
- Data Analysis:
 - The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **5-Methylthiazole-2-carboxylic acid**.

Stability Profile

Specific stability data for **5-Methylthiazole-2-carboxylic acid** is not readily available. However, the presence of the thiazole ring and the carboxylic acid functional group provides insights into its potential stability liabilities. Thiazole rings are generally stable, but can be susceptible to oxidation and photolytic degradation under certain conditions. Carboxylic acids are generally stable but can undergo decarboxylation at elevated temperatures.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.

Protocol:

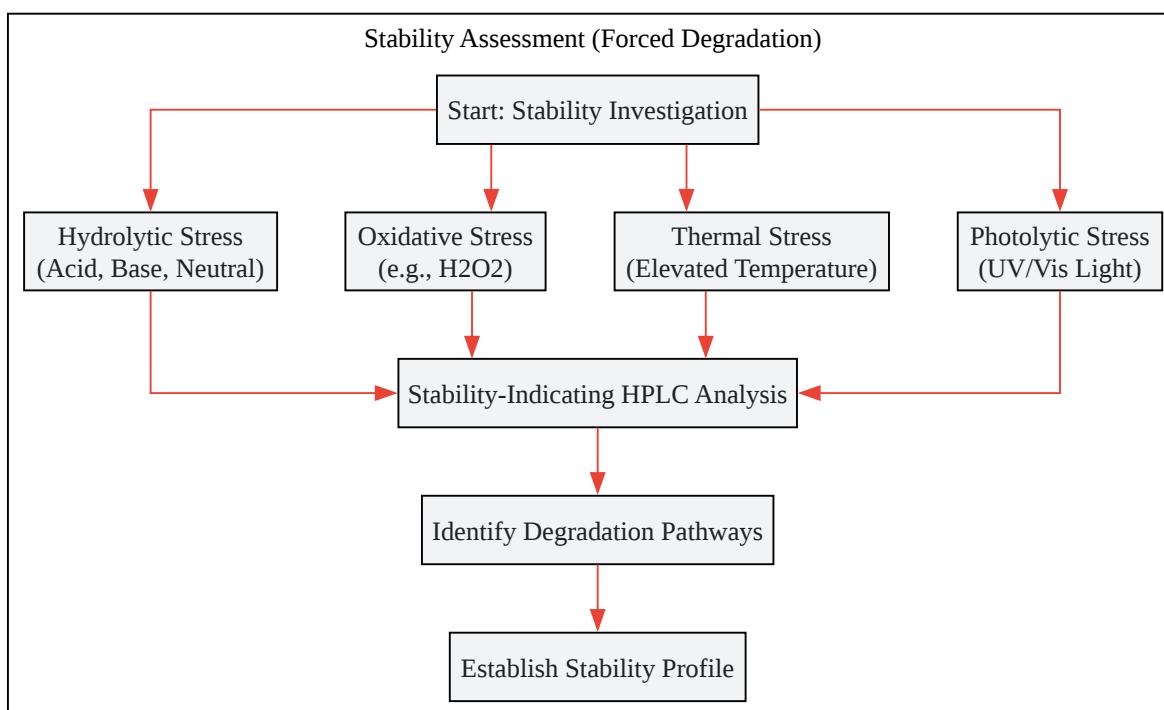
- Sample Preparation:
 - Prepare solutions of **5-Methylthiazole-2-carboxylic acid** in various aqueous buffers covering a range of pH values (e.g., pH 1.2, 4.5, 7.4, 9.0).
 - A typical starting concentration is 1 mg/mL.
- Incubation:
 - Incubate the solutions at a controlled, elevated temperature (e.g., 50-70 °C) to accelerate degradation.
 - Protect the samples from light.
- Time-Point Sampling:
 - Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
 - Neutralize the samples if necessary before analysis.
- Analysis:
 - Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
- Data Analysis:
 - Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) at each pH.
 - Construct a pH-rate profile by plotting log(k) versus pH to identify the pH of maximum stability.

Protocol:

- Sample Preparation:

- Prepare a solution of **5-Methylthiazole-2-carboxylic acid** in a suitable solvent.
- Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
- Incubation:
 - Incubate the mixture at room temperature or a slightly elevated temperature.
- Time-Point Sampling and Analysis:
 - Follow the sampling and analysis procedure described for hydrolytic stability.

Protocol:


- Sample Preparation:
 - Place a known amount of solid **5-Methylthiazole-2-carboxylic acid** in a suitable container (e.g., open or loosely capped vial).
- Incubation:
 - Store the sample in a temperature-controlled oven at an elevated temperature (e.g., 60 °C, 80 °C).
- Time-Point Sampling and Analysis:
 - At specified time points, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.

Protocol (as per ICH Q1B guidelines):

- Sample Preparation:
 - Expose solid **5-Methylthiazole-2-carboxylic acid** and a solution of the compound to a light source that provides both UV and visible light.
 - The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

- A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
- Analysis:
 - After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Logical Flow for Stability Assessment

[Click to download full resolution via product page](#)

Caption: Logical workflow for the stability assessment of **5-Methylthiazole-2-carboxylic acid**.

Signaling Pathways

Currently, there is no specific information available in the scientific literature that definitively links **5-Methylthiazole-2-carboxylic acid** to a particular signaling pathway. Research in this area would be required to elucidate its biological targets and mechanism of action.

Conclusion

While specific quantitative data for the solubility and stability of **5-Methylthiazole-2-carboxylic acid** are limited, this guide provides a framework for its characterization based on its chemical properties and established analytical methodologies. The provided experimental protocols for solubility and stability testing offer a comprehensive approach for researchers to generate the necessary data for drug development and other scientific applications. The successful application of these methods will enable a more complete understanding of this compound's physicochemical profile, facilitating its potential use in various research and development endeavors.

- To cite this document: BenchChem. [5-Methylthiazole-2-carboxylic acid solubility and stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1323396#5-methylthiazole-2-carboxylic-acid-solubility-and-stability\]](https://www.benchchem.com/product/b1323396#5-methylthiazole-2-carboxylic-acid-solubility-and-stability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com